Acetamide,N-(2-methyl-6-benzothiazolyl)thio-

Description

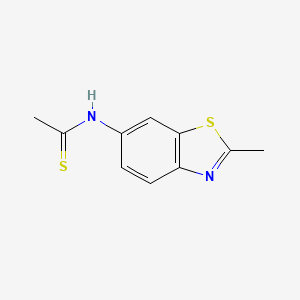

The compound Acetamide,N-(2-methyl-6-benzothiazolyl)thio- (systematic IUPAC name: N-[2-methyl-6-benzothiazolyl]sulfanylacetamide) is a benzothiazole derivative featuring a thioacetamide moiety at the 2-methyl-substituted benzothiazole ring.

Key structural features include:

- Benzothiazole core: Provides planar aromaticity and hydrogen-bonding capacity.

- 2-Methyl substituent: Enhances lipophilicity and steric effects.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-6(13)11-8-3-4-9-10(5-8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVHFIUZVBRPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key steps:

- Formation of a thio-substituted benzothiazole intermediate.

- Introduction of the acetamide moiety via reaction with acetic acid derivatives or acetamide precursors.

The sulfur atom acts as a linker between the benzothiazole ring and the acetamide group, often introduced through thioetherification or substitution reactions.

Esterification Followed by Ammonolysis (Amide Formation)

A robust and widely reported method involves:

Reacting a thio-substituted acetic acid derivative (e.g., 2-[(diphenylmethyl)thio]acetic acid or related analogs) with an alcohol (methanol, ethanol, n-propanol, or n-butanol) in the presence of catalytic amounts of inorganic or organic acids to form the corresponding ester.

Subsequent reaction of this ester with ammonia (in alcoholic solution) to produce the corresponding acetamide derivative.

This two-step process can be performed either by isolating the ester intermediate or by conducting the ammonolysis in situ without isolation.

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Esterification | Thio-substituted acetic acid + Alcohol + Catalyst (e.g., p-toluenesulphonic acid, conc. H2SO4) | 30–90 °C (preferably 60–90 °C) | Alcohols: C1–C6 alkyl group; methanol preferred |

| Ammonolysis (Amide formation) | Ester + Ammonia (in methanol or ethanol) | 0–100 °C (preferably 25–35 °C) | Ammonia pressure maintained at 1.5–2 kg |

This method yields the acetamide compound with high purity and yield, as demonstrated in patents US7186860B2 and US20060128812A1.

Protection of Amino Group to Enhance Yield

In cases where the benzothiazole contains an amino group (e.g., 2-amino-6-bromobenzothiazole), protection via acylation prior to coupling reactions is employed to improve yields significantly. This step prevents side reactions due to the nucleophilic and basic nature of the amino group.

For example, Pd(0)-catalyzed Suzuki cross-coupling reactions have been optimized by protecting the amino group, leading to enhanced yields of N-(6-arylbenzothiazol-2-yl)acetamides.

Coupling Reactions for Derivative Synthesis

The synthesis of benzothiazole-based acetamides can also be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) between N-protected 6-bromobenzothiazoles and aryl boronic acids or esters. This method allows the introduction of various aryl groups at the 6-position, which can be further functionalized to yield the acetamide derivatives.

This approach is particularly useful for synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides with potential biological activities.

Alternative Synthetic Routes

Other methods include:

Reaction of 2-thiouracil derivatives with benzothiazol-2-yl acetamide precursors under reflux conditions in the presence of bases like potassium carbonate, yielding thio-substituted acetamides.

Multi-step synthesis involving Knoevenagel condensation, thiocyanation, and subsequent acetamide formation for benzothiazole derivatives, though these are more complex and less direct for the specific compound .

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

The esterification followed by ammonolysis method is well-documented in patents and provides a scalable, high-yielding route to thio-substituted acetamides. The choice of alcohol and acid catalyst significantly influences the reaction rate and purity of the product.

Protection of amino groups in benzothiazole derivatives is critical for improving yields in palladium-catalyzed coupling reactions, which are useful for generating a variety of substituted acetamides with potential biological activities.

The biological relevance of these compounds, especially their urease inhibition and antimicrobial properties, has been demonstrated, underscoring the importance of efficient synthetic routes.

Molecular docking studies support the structural optimization of these compounds for enhanced activity, which is facilitated by synthetic versatility.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-methyl-6-benzothiazolyl)thio- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Biological Activities

Benzothiazole derivatives, including Acetamide, N-(2-methyl-6-benzothiazolyl)thio-, are recognized for their potential in medicinal chemistry due to their varied pharmacological effects. Key applications include:

-

Anticancer Activity :

- Recent studies have indicated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Acetamide, N-(2-methyl-6-benzothiazolyl)thio- have shown strong activity against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cells through mechanisms involving DNA interaction and topoisomerase inhibition .

- Antimicrobial Properties :

- Antibiofilm Activity :

Synthesis and Mechanism of Action

The synthesis of Acetamide, N-(2-methyl-6-benzothiazolyl)thio- typically involves multi-step organic reactions that can include the reaction of thioamide or thiourea with appropriate electrophiles. The unique structural features of this compound contribute to its biological activities.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Study :

A study published in 2025 explored a new thiazole derivative's anticancer properties by evaluating its cytotoxicity across five human cancer cell lines using the MTT assay. The compound demonstrated a strong cytotoxic effect against HepG-2 and MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy . -

Antimicrobial Research :

Another investigation focused on the synthesis of novel acetamide derivatives from 2-mercaptobenzothiazole. These compounds were screened for antibacterial activity through agar well diffusion assays, revealing that several exhibited significant activity against standard bacterial strains .

Mechanism of Action

The mechanism of action of Acetamide, N-(2-methyl-6-benzothiazolyl)thio- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Modifications at the benzothiazole’s 5,6-positions (e.g., methylenedioxy in 3b) enhance π-π stacking and enzyme inhibition, whereas nitro groups (as in 6d) improve electron-withdrawing effects for anticancer activity .

- Thiol Linkers : Thioether bonds (C–S–C) in acetamide derivatives improve metabolic stability compared to oxygen-based ethers .

- Heterocyclic Additions : Pyridine-based analogs (e.g., compound 2) exhibit superior insecticidal activity (e.g., 2.3-fold higher than acetamiprid against Aphis craccivora), highlighting the role of nitrogen-rich cores in agrochemical applications .

Table 1: Enzymatic and Pharmacological Profiles

Key Insights :

- Thioacetamide Derivatives : Compounds with sulfur linkages (e.g., 3b, 3c) show moderate to strong cholinesterase inhibition, suggesting utility in Alzheimer’s therapy. The 2-methyl group in the target compound may enhance blood-brain barrier penetration .

- Anticancer Potential: Nitro and thiadiazole substituents (as in 6d) correlate with VEGFR-2 inhibition, a critical target in tumor angiogenesis .

- Agrochemical Efficacy : Pyridine-thioacetamide hybrids (e.g., compound 2) outperform commercial insecticides, underscoring the importance of heteroaromatic cores in agrochemistry .

Research Findings and Implications

- Synthetic Flexibility : Benzothiazole-acetamide derivatives are highly tunable; modifications at the 2-, 5-, and 6-positions yield compounds with divergent bioactivities (e.g., 3b vs. 6d) .

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., NO₂ in 6d) enhance anticancer activity. Bulky substituents (e.g., methylenedioxy in 3b) improve enzyme binding via hydrophobic interactions .

- Limitations : Many derivatives lack in vivo data, and metabolic stability (e.g., susceptibility to glutathione-mediated thiol oxidation) remains unaddressed .

Biological Activity

Acetamide, N-(2-methyl-6-benzothiazolyl)thio- is a compound derived from benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific acetamide derivative, examining its synthesis, mechanisms of action, and various therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of Acetamide, N-(2-methyl-6-benzothiazolyl)thio- typically involves the reaction of 2-amino-6-benzothiazole with acetic acid derivatives in the presence of thiourea or related compounds. The resulting structure features a thioamide linkage that enhances its biological activity.

Biological Activity Overview

Benzothiazole derivatives, including Acetamide, N-(2-methyl-6-benzothiazolyl)thio-, have been studied for their antimicrobial , antitumor , and anti-inflammatory properties. The following sections detail specific biological activities supported by recent research findings.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that compounds similar to Acetamide, N-(2-methyl-6-benzothiazolyl)thio- can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 50 μg/mL .

- A study reported that certain benzothiazole compounds demonstrated comparable efficacy to established antibiotics like norfloxacin .

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been extensively documented:

- Compounds related to Acetamide, N-(2-methyl-6-benzothiazolyl)thio- have shown selective cytotoxicity against tumor cell lines such as A-431 and Jurkat cells. In some cases, IC50 values were reported below 1 µg/mL, indicating potent activity .

- Structure-activity relationship (SAR) studies reveal that modifications in the benzothiazole structure can significantly enhance antitumor efficacy. For example, the introduction of electron-donating groups on the phenyl ring has been associated with increased activity .

The mechanisms through which Acetamide, N-(2-methyl-6-benzothiazolyl)thio- exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many benzothiazoles inhibit key enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Antiviral Properties : Recent investigations have indicated potential antiviral activities against viruses such as SARS-CoV-2 through inhibition of viral proteases .

Case Studies

Several case studies highlight the efficacy of Acetamide derivatives:

- Case Study on Antimicrobial Efficacy : A recent study tested a series of benzothiazole derivatives against multi-drug resistant bacterial strains. Results showed that Acetamide variants exhibited significant bactericidal activity, outperforming conventional antibiotics in some cases .

- Case Study on Antitumor Activity : In vitro assays demonstrated that specific modifications to the Acetamide structure improved cytotoxicity against human cancer cell lines. The most potent derivative achieved an IC50 value of 0.5 µg/mL against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-methyl-6-benzothiazolyl)thioacetamide derivatives?

- Methodology : A widely used approach involves nucleophilic substitution or condensation reactions. For example, benzothiazole-2-amine derivatives can react with thioacetylating agents (e.g., thioacetic acid derivatives) under reflux in solvents like chloroform or ethanol. demonstrates a similar synthesis using 6-methoxy-1,3-benzothiazol-2-amine and an imidazole-based acetylating agent, yielding a structurally analogous compound with a 22% yield after recrystallization . Optimizing reaction time, temperature, and stoichiometry is critical for improving efficiency.

Q. How is the molecular structure of N-(2-methyl-6-benzothiazolyl)thioacetamide validated experimentally?

- Methodology : X-ray crystallography is the gold standard for structural confirmation. For benzothiazole-acetamide derivatives, crystallographic data (e.g., space group, bond angles, and hydrogen-bonding networks) provide unambiguous proof of geometry. reports triclinic P1 space group symmetry and intermolecular N–H⋯N hydrogen bonds stabilizing the dimeric structure . Complementary techniques like IR (for carbonyl and N–H stretches) and NMR (for proton environments) further validate functional groups and substituent positions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H NMR : Identifies proton environments (e.g., methoxy groups at ~3.76 ppm, aromatic protons at 6–8 ppm) .

- IR Spectroscopy : Confirms amide C=O (~1668 cm⁻¹) and N–H stretches (~3178 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., m/z 525 [M⁺] in ) .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence the biological activity of N-(2-methyl-6-benzothiazolyl)thioacetamide derivatives?

- Methodology : Structure-activity relationship (SAR) studies involve systematic substitution (e.g., methoxy, nitro, or aryl groups) followed by bioassays. shows that aryl substitutions at the 6-position enhance cytotoxicity and anti-inflammatory activity, likely due to improved π-π stacking with biological targets . Computational docking studies (e.g., using AutoDock) can predict binding affinities to enzymes like urease or cyclooxygenase .

Q. What strategies resolve contradictions in crystallographic vs. computational geometry predictions for this compound?

- Methodology : Discrepancies between experimental (X-ray) and computational (DFT) data often arise from solvent effects or crystal packing forces. For example, notes gauche conformations in the adamantyl-acetamide moiety due to crystal packing, which may differ from gas-phase DFT models . Hybrid approaches, such as molecular dynamics simulations incorporating solvent effects, reconcile these differences .

Q. How can reaction yields for N-(2-methyl-6-benzothiazolyl)thioacetamide synthesis be optimized?

- Methodology : Low yields (e.g., 22% in ) may result from competing side reactions or poor solubility. Strategies include:

- Catalysis : Lewis acids (e.g., ZnCl₂) or ionic liquids ( ) improve reaction rates .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. What are the key challenges in assessing the environmental toxicity of this compound?

- Methodology : While not directly addressed in the evidence, analogs like perfluoroalkyl thioacetamides ( ) highlight concerns about bioaccumulation. Researchers should:

- Use in silico tools (e.g., EPA’s EPI Suite) to predict persistence and toxicity.

- Conduct in vitro assays (e.g., Microtox®) for acute toxicity screening.

- Reference regulatory databases (e.g., EPA DSSTox) for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.